molecular formula C9H11F11NO6PS<br>C5F11SO2N(C2H5)CH2CH2OP(=O)(OH)2 B13411448 1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]- CAS No. 67939-90-6

1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-

Cat. No.: B13411448
CAS No.: 67939-90-6
M. Wt: 501.21 g/mol
InChI Key: PSNGOBTXZSFMLP-UHFFFAOYSA-N
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Description

The compound 1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]- is a perfluorinated sulfonamide derivative featuring:

  • A fully fluorinated pentane backbone (undecafluoro substitution).
  • An ethyl group and a phosphonooxyethyl group attached to the sulfonamide nitrogen.

Properties

CAS No.

67939-90-6

Molecular Formula

C9H11F11NO6PS
C5F11SO2N(C2H5)CH2CH2OP(=O)(OH)2

Molecular Weight

501.21 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl dihydrogen phosphate

InChI

InChI=1S/C9H11F11NO6PS/c1-2-21(3-4-27-28(22,23)24)29(25,26)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18/h2-4H2,1H3,(H2,22,23,24)

InChI Key

PSNGOBTXZSFMLP-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOP(=O)(O)O)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Introduction of the N-Ethyl Group

  • Method: The sulfonamide nitrogen is alkylated with ethylating agents such as ethyl halides or ethyl sulfate derivatives under controlled conditions.
  • Considerations: The reaction must be selective to avoid over-alkylation or side reactions.

Attachment of the Phosphonooxyethyl Group

  • Method: Nucleophilic substitution or coupling reactions introduce the 2-(phosphonooxy)ethyl substituent on the nitrogen.
  • Typical reagents: Phosphorylating agents such as diethyl phosphite or phosphoric acid derivatives, often via intermediate formation of a hydroxyethyl group followed by phosphorylation.
  • Process: The N-ethyl-N-(2-hydroxyethyl) sulfonamide intermediate can be phosphorylated to yield the phosphonooxyethyl derivative.

Summary of Preparation Steps

Step No. Description Key Reagents/Conditions Outcome
1 Fluorination of pentane sulfonyl precursor Electrochemical fluorination or telomerization Perfluorinated pentane sulfonyl intermediate
2 Formation of sulfonamide Reaction with ammonia or amines Pentanesulfonamide intermediate
3 N-ethylation of sulfonamide nitrogen Ethyl halides or ethylating agents N-ethyl sulfonamide derivative
4 Introduction of 2-(phosphonooxy)ethyl group Phosphorylation of N-(2-hydroxyethyl) intermediate Target compound: 1-pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-

Research Findings and Data

  • The compound’s molecular formula is C9H11F11NO6PS with a molecular weight of 501.21 g/mol.
  • Its IUPAC name is 2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl dihydrogen phosphate.
  • The compound is an indirect precursor to perfluoroalkane sulfonic acids (PFSA), which are environmentally persistent substances.
  • Preparation methods must ensure high purity and control over isomeric composition due to the compound’s use in specialized applications, often in fluorosurfactants or polymer precursors.

Chemical Reactions Analysis

Types of Reactions

1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can occur at the phosphonooxy group, converting it to a hydroxyl group.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogen exchange reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is used in biochemical studies to investigate the effects of fluorinated molecules on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]- involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The phosphonooxy group plays a crucial role in its biological activity, facilitating interactions with enzymes and other proteins.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C)
Target Compound (Phosphonooxyethyl) C₉H₈F₁₁NO₅PS ~450 (estimated) Ethyl, Phosphonooxyethyl N/A
N-Ethyl-N-(2-hydroxyethyl) Derivative C₉H₈F₁₁NO₃S ~420 (estimated) Ethyl, Hydroxyethyl N/A
N-Methyl Derivative C₆H₄F₁₁NO₂S 363.15 Methyl 176.9
1-Butanesulfonamide Phosphate Ester C₇H₉F₉NO₆PS 437.17 Methyl, Hydroxyethyl, Phosphate N/A
Potassium Undecafluoropentanesulfonate C₅HF₁₁O₃S·K 389.21 Sulfonate, Potassium N/A

Table 2: Functional Group Impact on Properties

Functional Group Polarity Solubility Application Examples
Phosphonooxyethyl High Moderate Surfactants, Ionic liquids
Hydroxyethyl Moderate Low Intermediate synthesis
Sulfonate (Ionic) Very High High Electrolytes, Catalysts
Methyl Low Very Low Water-repellent coatings

Research Findings and Implications

  • Environmental Impact : The perfluorinated backbone raises concerns about persistence and bioaccumulation, akin to EtFOSA and other PFAS .
  • Synthetic Utility: The phosphonooxyethyl group may enhance compatibility with polar matrices, making the compound viable for specialized surfactants or polymer additives .
  • Regulatory Status : Unlike shorter-chain PFAS (e.g., perfluorobutanesulfonic acid), longer-chain derivatives like EtFOSA face stricter regulations; the target compound’s pentane chain may fall into intermediate regulatory scrutiny .

Q & A

Q. What are the key synthetic pathways for preparing this compound?

The synthesis involves multi-step fluorination, sulfonamide coupling, and phosphorylation. A typical route includes:

  • Fluorination : Electrochemical or direct fluorination of the pentane backbone to achieve undecafluoro substitution .
  • Sulfonamide Formation : Reacting the fluorinated intermediate with ethylamine derivatives under controlled pH to form the N-ethyl sulfonamide group .
  • Phosphorylation : Introducing the phosphonooxyethyl group via a Mitsunobu reaction or nucleophilic substitution, using diethyl phosphonate as a precursor .
    Purification often employs membrane separation technologies (e.g., nanofiltration) to isolate the target compound from fluorinated byproducts .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments (e.g., CF3_3 groups at δ -80 to -85 ppm; CF2_2 chains at δ -120 to -125 ppm) .
  • FTIR : Strong absorptions at 1150–1250 cm1^{-1} (C-F stretching) and 1350 cm1^{-1} (S=O stretching) confirm fluorinated sulfonamide structure .
  • Mass Spectrometry : High-resolution MS detects the molecular ion [M-H]^- with m/z ~650–660, accounting for undecafluoro and phosphonooxy groups .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water with 0.1% formic acid) resolves impurities, validated against NIST reference data .

Advanced Research Questions

Q. What experimental strategies study environmental stability and degradation products?

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 2–12) at 25–60°C. Monitor degradation via LC-MS/MS for perfluorinated acids (e.g., PFPeA) and sulfonic acid derivatives .
  • Advanced Oxidation Processes (AOPs) : Use UV/persulfate or ozonation to simulate environmental breakdown. Identify short-chain perfluoroalkyl radicals via electron paramagnetic resonance (EPR) .
  • Ecotoxicity Assays : Evaluate bioaccumulation in Daphnia magna or zebrafish models, correlating with OECD Test Guideline 305 .

Q. How does computational modeling predict interactions with biological targets?

  • Molecular Docking : Simulate binding to serum albumin (PDB ID: 1BM0) or phospholipase A2. The phosphonooxy group shows high affinity for calcium-binding sites, suggesting interference with enzymatic activity .
  • Molecular Dynamics (MD) : Simulate lipid bilayer penetration to assess membrane disruption. Perfluoroalkyl chains exhibit strong hydrophobic interactions, while the sulfonamide group stabilizes interfacial binding .
  • QSAR Models : Relate logP values (calculated as ~4.2) to bioaccumulation potential, using training datasets from TRI Explorer PFAS entries .

Q. How to resolve contradictions in solubility and solvent reactivity data?

  • Phase Solubility Analysis : Measure solubility in 20+ solvents (e.g., DMSO, THF, fluorinated oils) using gravimetric or UV-Vis methods. Note discrepancies due to trace water in hygroscopic solvents .
  • DSC/TGA : Analyze thermal stability (decomposition onset ~250°C) to differentiate solvent-compatibility limits .
  • Controlled Reactivity Studies : Test reactivity with nucleophiles (e.g., amines, thiols) in aprotic vs. protic solvents. Polar aprotic solvents (DMF) accelerate phosphonooxy ester hydrolysis, while DMSO stabilizes the sulfonamide .

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